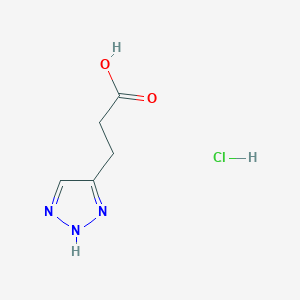

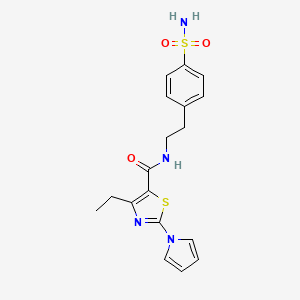

![molecular formula C14H7ClFN3S3 B2923957 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-65-0](/img/structure/B2923957.png)

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(5-Chlorothiophen-2-yl)methanamine hydrochloride” has a CAS Number of 548772-41-4 and a molecular weight of 184.09 . Another related compound, “(5-Chlorothiophen-2-yl)methanamine”, has a CAS Number of 214759-22-5 and a molecular weight of 147.63 .

Molecular Structure Analysis

The InChI Code for “(5-Chlorothiophen-2-yl)methanamine hydrochloride” is 1S/C5H6ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2H,3,7H2;1H . For “(5-Chlorothiophen-2-yl)methanamine”, the InChI Code is 1S/C5H6ClNS/c6-5-2-1-4 (3-7)8-5/h1-2H,3,7H2 .

Chemical Reactions Analysis

There’s a study on the synthesis of some Schiff bases and their potential as antimicrobial agents . The compounds were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines.

Physical And Chemical Properties Analysis

“(5-Chlorothiophen-2-yl)methanamine hydrochloride” is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8C . On the other hand, “(5-Chlorothiophen-2-yl)methanamine” is a liquid and should be stored in a dark place, in an inert atmosphere, under -20C .

科学的研究の応用

Antitumor Properties

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine has been identified for its potential antitumor properties. For instance, Bradshaw et al. (2002) investigated the amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which showed potent antitumor activity in vitro and in vivo (Bradshaw et al., 2002). Furthermore, Bolakatti et al. (2014) reported the synthesis and antitumor activity of a novel class of anticancer agents, including 2-(4-aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine derivatives (Bolakatti et al., 2014).

Application in Security Inks

In addition to its medical applications, this compound also has uses in materials science. Lu and Xia (2016) described the multi-stimuli response of a novel half-cut cruciform molecule related to this compound, showcasing its potential application as a security ink (Lu & Xia, 2016).

Pharmaceutical Properties

The pharmaceutical properties of similar benzothiazole derivatives have also been explored. Hutchinson et al. (2002) synthesized a series of water-soluble L-lysyl- and L-alanyl-amide prodrugs of the lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, addressing formulation and bioavailability issues (Hutchinson et al., 2002).

Anti-Microbial and Anti-Fungal Activities

Naganagowda and Petsom (2012) studied the synthesis and antimicrobial studies on some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, indicating potential antimicrobial applications (Naganagowda & Petsom, 2012). Additionally, Pejchal et al. (2015) synthesized novel 6-fluorobenzo[d]thiazole amides and evaluated their antimicrobial and antifungal activity, showing promising results (Pejchal et al., 2015).

Optical and Electronic Applications

Furthermore, Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission, including benzothiadiazole as a green emissive dopant, demonstrating the potential of such compounds in optical and electronic applications (Liu et al., 2016).

Safety and Hazards

For “(5-Chlorothiophen-2-yl)methanamine hydrochloride”, the safety information includes hazard statements H302;H315;H319;H332;H335 and precautionary statements P280;P305+P351+P338 . For “(5-Chlorothiophen-2-yl)methanamine”, the hazard statements are H302;H315;H319;H335 and the precautionary statements are P261;P305+P351+P338 .

作用機序

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to be a potent inhibitor of COX-2 .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and 5-LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, it disrupts the synthesis of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In in vivo studies, the compound has shown potent analgesic and anti-inflammatory effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . .

特性

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHKACHHQPQUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2923876.png)

![Ethyl 2-[1-(2-amino-2-oxoethyl)-5-chloro-6-oxopyridazin-4-yl]sulfanylacetate](/img/structure/B2923877.png)

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl][(5-methyl-1-benzofuran-2-yl)methyl]amino}acetamide](/img/structure/B2923879.png)

![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)

![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)